molecular formula C12H10N4O B8336810 4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No.: B8336810
M. Wt: 226.23 g/mol
InChI Key: DFSSLUPVUOYJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-(4-aminophenyl)-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

InChI

InChI=1S/C12H10N4O/c13-9-5-3-8(4-6-9)11-14-15-12(17)10-2-1-7-16(10)11/h1-7H,13H2,(H,15,17)

InChI Key

DFSSLUPVUOYJPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NN=C2C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.181 g 4-(4-bromophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one (4.07 mmol) in toluene (10 ml) was added 0.080 g 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (0.2004 mmol), 0.063 g tris(dibenzylideneacetone)dipalladium(O) chloroform adduct (0.061 mmol) and 10.58 ml lithium bis(trimethylsilyl)amide 1M in toluene (10.58 mmol) under nitrogen at room temperature and the reaction was subsequently heated at 150° C. for 5 minutes by microwave (Biotage Initiator 2.5). Thin layer chromotography in cyclohexane/ethyl acetate=1/1 showed no starting material. After cooling the reaction mixture, 7 ml of 2N aqueous HCl was added, the mixture stirred for 30 minutes, and the mixture was basified until pH=10 by addition of aqueous NaOH (2N). A precipitate was formed. The solid was filtered and washed with ether and dried overnight to obtain the title compound. LCMS: m/z 227.0 (M+H). The filtrate was extracted with ethyl acetate. The organic phase was combined with the ether from the washing, dried over Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The raw material was adsorbed on silica (dissolved in ethyl acetate), then purified by silica gel chromatography (cyclohexane:ethyl acetate gradient, the product was eluted at 80% of ethyl acetate) to afford additional title compound. 1H NMR (400 MHz, DMSO-d6) δ 11.85 (br. s., 1H), 7.32-7.44 (m, 3H), 7.09 (dd, J=3.8, 1.3 Hz, 1H), 6.66-6.77 (m, 3H), 5.67 (s, 2H). 13C NMR (400 MHz, DMSO-d6) δ 154.15, 150.86, 137.98, 129.55, 123.98, 118.70, 116.65, 113.95, 113.32, 110.58.
Name
4-(4-bromophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)dipalladium(O) chloroform
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
10.58 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.58 mmol
Type
solvent
Reaction Step One
[Compound]
Name
Initiator 2.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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